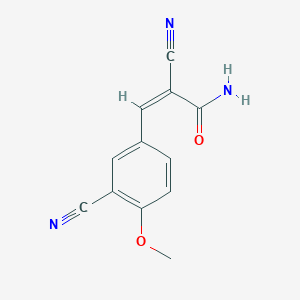

![molecular formula C12H15N3O B2759734 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2329216-59-1](/img/structure/B2759734.png)

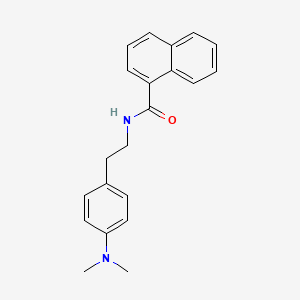

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.272. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biologically Active Compounds

- The compound has been utilized in the preparation of new acidic ionic liquids, specifically 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate {[H2-DABCO][H2PO4]2}, which is employed as a reusable catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These derivatives are important for their biological activities and applications in the pharmaceutical industry, offering advantages such as high yields, short reaction times, and a simple work-up procedure (Shirini, Langarudi, & Daneshvar, 2017).

- The compound's derivatives have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. This highlights its potential in developing new antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Chemical Synthesis Applications

- It has been applied in the stereo- and regiochemistry of cycloaddition reactions with cyclic and monosubstituted alkenes, demonstrating its versatility in synthesizing complex molecular structures (Rombouts et al., 2001).

- The compound has also been used in the efficient synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives, showcasing its role in promoting synthesis under environmentally friendly conditions and highlighting its potential for green chemistry applications (Jolodar, Shirini, & Seddighi, 2017).

Mechanism of Action

Target of Action

The compound, also known as “1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone”, is a complex molecule with an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids , which are known to interact with various targets in the body, including neurotransmitter receptors and transporters.

Mode of Action

Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Tropane alkaloids, which share a similar core structure, are known to affect a wide array of biological activities . They are often involved in modulating neurotransmission, which can have downstream effects on various physiological processes.

Result of Action

Given its structural similarity to tropane alkaloids, it may have a wide array of interesting biological activities .

Properties

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-12(9-14-8-2-7-13-14)15-10-3-1-4-11(15)6-5-10/h1-3,7-8,10-11H,4-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLBEBYIJCTJGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2759654.png)

![(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2759657.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2759658.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2759662.png)

![1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2759665.png)

![Ethyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2759668.png)

![1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2759669.png)